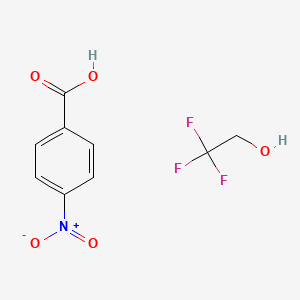

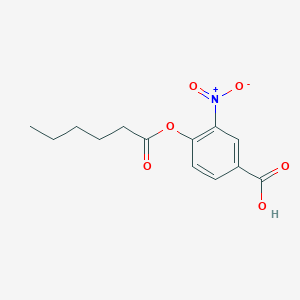

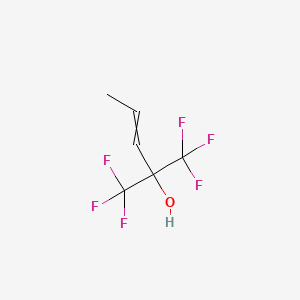

4-Nitrobenzoic acid;2,2,2-trifluoroethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitrobenzoic acid is a derivative of benzoic acid with a nitro group at the para position, making it a useful intermediate in organic synthesis . 2,2,2-Trifluoroethanol is an alcohol with three fluorine atoms attached to the carbon adjacent to the hydroxyl group, giving it unique solvent properties .

Métodos De Preparación

4-Nitrobenzoic Acid

4-Nitrobenzoic acid is typically prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent .

2,2,2-Trifluoroethanol

2,2,2-Trifluoroethanol is produced industrially by the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chloride . It can also be prepared by hydrogenolysis of compounds with the formula CF3−CHOH−OR in the presence of a palladium catalyst .

Análisis De Reacciones Químicas

4-Nitrobenzoic Acid

4-Nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: It can be reduced to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

2,2,2-Trifluoroethanol

2,2,2-Trifluoroethanol is known for its strong acidic character due to the electronegativity of the trifluoromethyl group . It can undergo:

Aplicaciones Científicas De Investigación

4-Nitrobenzoic Acid

4-Nitrobenzoic acid is used in the biosynthesis of the antibiotic aureothin . It is also a precursor to 4-aminobenzoic acid, which is used in the preparation of procaine .

2,2,2-Trifluoroethanol

2,2,2-Trifluoroethanol is used as a specialized solvent in organic chemistry . It is also employed in the study of protein folding and in various pharmaceutical, chemical, and engineering applications .

Mecanismo De Acción

4-Nitrobenzoic Acid

The nitro group in 4-nitrobenzoic acid exerts its effects through electron-withdrawing properties, which influence the reactivity of the benzene ring and the carboxyl group .

2,2,2-Trifluoroethanol

2,2,2-Trifluoroethanol acts by forming hydrogen bonds with other molecules, affecting their stability and reactivity. It competitively inhibits alcohol dehydrogenase and interacts with GTPase HRas .

Comparación Con Compuestos Similares

4-Nitrobenzoic Acid

Similar compounds include:

Benzoic acid: Lacks the nitro group, making it less reactive.

Nitrobenzene: Lacks the carboxyl group, limiting its applications in synthesis.

2,2,2-Trifluoroethanol

Ethanol: Lacks the trifluoromethyl group, making it less acidic.

Hexafluoro-2-propanol: Contains more fluorine atoms, affecting its solvent properties.

Propiedades

Número CAS |

72511-60-5 |

|---|---|

Fórmula molecular |

C9H8F3NO5 |

Peso molecular |

267.16 g/mol |

Nombre IUPAC |

4-nitrobenzoic acid;2,2,2-trifluoroethanol |

InChI |

InChI=1S/C7H5NO4.C2H3F3O/c9-7(10)5-1-3-6(4-2-5)8(11)12;3-2(4,5)1-6/h1-4H,(H,9,10);6H,1H2 |

Clave InChI |

XKXAGFPAZNLYPZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)

![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)